molecular formula C6H5NO2 B1277654 2-Hydroxynicotinaldehyde CAS No. 36404-89-4

2-Hydroxynicotinaldehyde

Cat. No.: B1277654
CAS No.: 36404-89-4
M. Wt: 123.11 g/mol
InChI Key: DNTYEVWEOFZXFE-UHFFFAOYSA-N
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Description

2-Hydroxynicotinaldehyde, with the chemical formula C6H5NO2, is a compound known for its diverse applications. This yellow crystalline solid is characterized by its hydroxyl and aldehyde functional groups .

Biochemical Analysis

Biochemical Properties

2-Hydroxynicotinaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions . These interactions are crucial for various biochemical processes, including the modification of biomolecules and the regulation of metabolic pathways.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can modulate mitochondrial function, impacting the mitochondrial respiratory chain, oxidative stress, calcium homeostasis, and mitochondrial dynamics . These effects are essential for maintaining cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a nucleophile, forming covalent bonds with electrophilic centers in enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context . Additionally, this compound can influence gene expression by binding to regulatory elements in the genome, thereby modulating transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects by modulating metabolic pathways and enhancing cellular function. At high doses, this compound can cause toxic or adverse effects, including oxidative stress, mitochondrial dysfunction, and cellular apoptosis . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, facilitated by enzymes such as cytochrome P450 . In phase II reactions, this compound conjugates with endogenous molecules, increasing its hydrophilicity and facilitating its excretion from the body. These metabolic pathways are essential for the detoxification and elimination of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . These transport mechanisms are crucial for the compound’s localization and accumulation within cells, influencing its biochemical activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound can localize to various organelles, including the mitochondria, endoplasmic reticulum, and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments. The subcellular localization of this compound is critical for its role in regulating cellular processes and maintaining cellular homeostasis.

Scientific Research Applications

Catalytic Applications

1.1 Hydrogen Isotope Exchange

One of the notable applications of 2-hydroxynicotinaldehyde is its role as a catalyst in the hydrogen isotope exchange of α-amino esters. This method allows for the synthesis of α-deuterated α-amino esters, which are valuable in pharmaceutical research and development. The catalyst enhances the stabilization of carbon-anion intermediates, significantly improving the reaction's efficiency and yield.

  • Case Study : A study demonstrated that using this compound resulted in up to 96% deuterium incorporation when reacting with tert-butyl phenylalanine under optimized conditions (5 mol% catalyst, potassium carbonate as base) at elevated temperatures .

1.2 C–H Activation Reactions

This compound has been effectively utilized as a transient directing group in palladium-catalyzed C–H activation reactions. This application facilitates the arylation of primary amines, showcasing its versatility as a catalyst.

  • Data Table: C–H Activation Efficiency
Reaction TypeCatalyst LoadingYield (%)
Pd(II)-catalyzed arylation2% (catalyst), 4% (TDG)94
γ-C(sp3)–H arylation2% (catalyst), 4% (TDG)62

The efficiency of this compound as a directing group allows for lower catalyst loadings while maintaining high yields, making it an attractive option for synthetic chemists .

Synthesis of Bioactive Compounds

2.1 Synthesis of Tetrahydronaphthyridine Derivatives

The compound has also been employed in the synthesis of various bioactive compounds, including tetrahydronaphthyridine derivatives. These derivatives have potential therapeutic applications due to their biological activity.

  • Case Study : A reaction involving this compound led to the successful synthesis of tetrahydronaphthyridine derivatives with yields reaching up to 94%. This demonstrates the compound's utility in generating complex molecular structures that may possess pharmacological properties .

Mechanistic Insights

The mechanistic understanding of reactions involving this compound has been enhanced through theoretical studies and experimental observations. The presence of the hydroxyl group adjacent to the aldehyde enhances its catalytic properties by stabilizing intermediates through intramolecular interactions.

  • Mechanism Overview : The generation of Schiff bases from amino esters and this compound plays a crucial role in facilitating subsequent reactions, including deuteration and C–H activation .

Biological Activity

2-Hydroxynicotinaldehyde (2-HNA) is a compound derived from nicotinic acid and has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and biological activities. This article delves into the biological activity of 2-HNA, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the 2-position of the pyridine ring and an aldehyde group. Its chemical structure allows it to participate in various biochemical reactions, making it a versatile compound in synthetic organic chemistry.

The biological activity of 2-HNA can be attributed to its ability to interact with specific enzymes and proteins. It has been investigated for its role as a biochemical probe, particularly in catalyzing reactions involving primary amines through Pd(II)-catalyzed C–H activation mechanisms . The presence of the hydroxyl group enhances its reactivity, allowing it to stabilize intermediates during catalysis.

Table 1: Summary of Mechanistic Insights

Mechanism TypeDescription
C–H ActivationActs as a transient directing group in Pd(II)-catalyzed reactions, facilitating arylation of amines .
DeuterationPromotes deuteration of α-amino esters through hydrogen isotope exchange, enhancing the stability of carbon-anion intermediates .
Catalytic RoleFunctions as a catalyst in dual copper- and aldehyde-catalyzed reactions for sulfonylation .

Therapeutic Potential

Recent studies have explored the therapeutic potential of 2-HNA in various contexts:

  • Anti-inflammatory Activity : Preliminary research suggests that 2-HNA exhibits anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases.
  • Antioxidant Effects : The compound has shown promise as an antioxidant, potentially mitigating oxidative stress in biological systems.
  • Antimicrobial Properties : Some studies indicate that derivatives of 2-HNA may possess antimicrobial activity, which could be beneficial in treating infections.

Case Studies and Research Findings

  • Pd(II)-Catalyzed Reactions : A significant study demonstrated that using 2-HNA as a catalytic transient directing group allowed for efficient γ-C(sp³)–H arylation of primary amines with high yields (up to 94%) under mild conditions. This highlights its utility in synthetic organic chemistry .
  • Deuteration Studies : Research on the site-selective deuteration of α-amino esters using 2-HNA revealed that it could achieve up to 98% deuteration efficiency when optimized conditions were applied. This underscores its effectiveness as a catalyst in isotopic labeling .
  • Transient C–H Sulfonylation : The dual catalytic system involving copper(II) acetate and 2-HNA was reported to successfully facilitate transient C(sp²)–H sulfonylation, marking an innovative approach to functionalizing aromatic compounds .

Properties

IUPAC Name

2-oxo-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-4-5-2-1-3-7-6(5)9/h1-4H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTYEVWEOFZXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427668
Record name 2-hydroxynicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36404-89-4
Record name 2-hydroxynicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2-dihydropyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is so unique about 2-hydroxynicotinaldehyde in the context of organic synthesis?

A1: this compound has emerged as a powerful tool in palladium-catalyzed C–H functionalization reactions. It acts as a transient directing group, meaning it temporarily binds to the catalyst and substrate, enabling selective bond formations. This approach bypasses the need for pre-functionalized starting materials, streamlining synthetic routes. [, , , ]

Q2: How does this compound enable C–H functionalization?

A2: Studies suggest that this compound forms a dynamic imine bond with primary amines. This imine coordinates to the palladium catalyst, bringing the catalyst into close proximity with the γ-C(sp3)-H bond of the amine. This proximity facilitates C-H activation and subsequent reactions with various coupling partners. [, ]

Q3: What types of reactions has this compound been successfully employed in?

A3: Research showcases its effectiveness in a range of reactions, including:

  • γ-C(sp3)-H arylation: Coupling of free amines with aryl iodides to form γ-arylated amines. []
  • γ-C(sp3)-H fluorination: Selective introduction of fluorine atoms at the γ-position of amines. []
  • γ-C(sp3)-H oxygenation: Acyloxylation and alkoxylation of free amines to install ester and ether functionalities. []

Q4: Are there computational studies that shed light on the mechanism of these reactions?

A4: Yes, density functional theory (DFT) calculations have been instrumental in understanding the mechanistic details. For instance, in the γ-C(sp3)-H fluorination reaction, DFT studies suggest that the rate-determining step differs for methyl versus methylene fluorination. Furthermore, the calculations highlight the potential role of a bimetallic transition state involving the this compound-derived ligand, offering new insights into ligand design. []

Q5: Beyond its synthetic utility, what other interesting chemistry is associated with this compound?

A5: this compound is a product of the base-catalyzed ring-opening of nicotinamide adenine dinucleotide (NAD+). In strongly alkaline solutions, NAD+ undergoes a ring-opening to form an intermediate that eventually decomposes to this compound. This process is accompanied by a characteristic fluorescence change, which has been explored for analytical purposes. []

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